4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
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Overview
Description
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as MPBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBD is a synthetic compound that belongs to the class of benzamides and has been found to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is not fully understood, but it is believed to act on dopamine receptors in the brain. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have high affinity for dopamine D3 receptors, which are involved in the regulation of dopamine release in the brain. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have moderate affinity for dopamine D2 receptors, which are involved in the regulation of motor function.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have analgesic effects, reducing pain sensitivity in animal models. In addition, 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to the use of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully studied. In addition, the effects of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the potential use of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have neuroprotective effects in animal models, and further studies are needed to investigate its potential therapeutic use. Another area of interest is the use of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in cancer therapy. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have anti-cancer properties, and further studies are needed to investigate its potential use in combination with other cancer therapies. Finally, further studies are needed to fully understand the mechanism of action of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide and its potential off-target effects.
Synthesis Methods
The synthesis of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves several steps, starting with the preparation of 4-(1-pyrrolidinyl)aniline. This compound is then reacted with 4-methoxybenzoyl chloride to obtain 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. The synthesis of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been used as a tool in neuroscience research to study the role of dopamine receptors in the brain.
properties
IUPAC Name |
4-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-10-4-14(5-11-17)18(21)19-15-6-8-16(9-7-15)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMDQOQXWCCGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.